molecular formula C11H12BrClOS B14066303 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14066303
M. Wt: 307.63 g/mol
InChI Key: JNNHAERWOKGHPC-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methylthiophenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one to form the final product. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by covalently modifying active site residues. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylthio)phenyl)-1H-pyrrole-2,5-dione: This compound shares the methylthio group but has a different core structure.

    (2-(Methylthio)phenyl)methanone: Similar in having the methylthio group but lacks the bromomethyl and chloropropanone functionalities.

Uniqueness

1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromomethyl and chloropropanone groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-methylsulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3

InChI Key

JNNHAERWOKGHPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)CBr)Cl

Origin of Product

United States

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